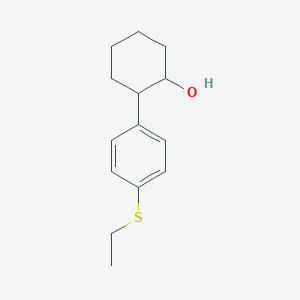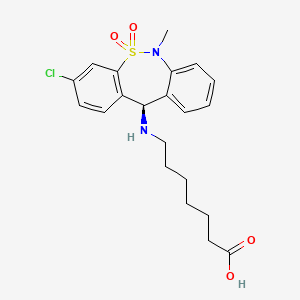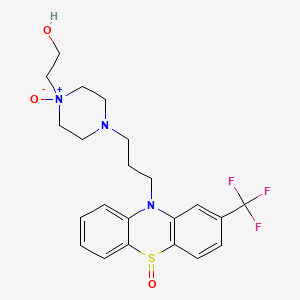
Fluphenazine N4-Oxide Sulphoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluphenazine N4-Oxide Sulphoxide is a derivative of fluphenazine, a typical antipsychotic medication used primarily in the treatment of chronic psychoses such as schizophrenia. The compound is characterized by its molecular formula C22H26F3N3O3S and a molecular weight of 469.52 g/mol . It is known for its role as an impurity reference material in neurochemical research .
Métodos De Preparación
The synthesis of Fluphenazine N4-Oxide Sulphoxide involves the oxidation of fluphenazine. One method includes using potassium hydrogenperoxomonosulfate as an oxidant . The reaction conditions typically involve maintaining a controlled environment to ensure the precise formation of the sulfoxide derivative.
Análisis De Reacciones Químicas
Fluphenazine N4-Oxide Sulphoxide undergoes various chemical reactions, including:
Oxidation: The compound itself is an oxidized form of fluphenazine.
Reduction: It can be reduced back to its parent compound, fluphenazine.
Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl group.
Common reagents used in these reactions include oxidizing agents like potassium hydrogenperoxomonosulfate and reducing agents such as sodium borohydride. The major products formed from these reactions include fluphenazine and its other derivatives .
Aplicaciones Científicas De Investigación
Fluphenazine N4-Oxide Sulphoxide is primarily used in neurochemical research as a reference material. It helps in the accurate analysis and quantification of fluphenazine and its metabolites in biological samples . The compound is also used in studies investigating the distribution and metabolism of fluphenazine in various tissues, including the brain . Additionally, it serves as a tool in the development of analytical methods for the detection and quantification of antipsychotic drugs .
Mecanismo De Acción
The mechanism of action of Fluphenazine N4-Oxide Sulphoxide is related to its parent compound, fluphenazine. Fluphenazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, which helps in managing psychotic symptoms . The N4-Oxide Sulphoxide derivative is believed to have a similar mechanism, although its exact molecular targets and pathways are less well-defined .
Comparación Con Compuestos Similares
Fluphenazine N4-Oxide Sulphoxide can be compared with other fluphenazine derivatives, such as:
Fluphenazine Decanoate: A long-acting injectable form used for sustained release.
Fluphenazine Hydrochloride: The standard oral form of the medication.
Fluphenazine Sulfoxide: Another oxidized form of fluphenazine.
The uniqueness of this compound lies in its specific oxidized structure, which makes it valuable for certain types of neurochemical research .
Propiedades
Fórmula molecular |
C22H26F3N3O3S |
|---|---|
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
2-[1-oxido-4-[3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]ethanol |
InChI |
InChI=1S/C22H26F3N3O3S/c23-22(24,25)17-6-7-21-19(16-17)27(18-4-1-2-5-20(18)32(21)31)9-3-8-26-10-12-28(30,13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2 |
Clave InChI |
GOEZDFPKTBZVIW-UHFFFAOYSA-N |
SMILES canónico |
C1C[N+](CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F)(CCO)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol](/img/structure/B13410459.png)

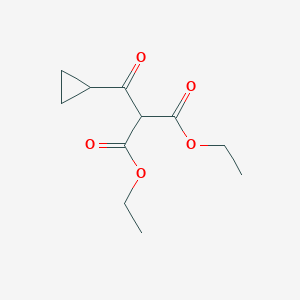
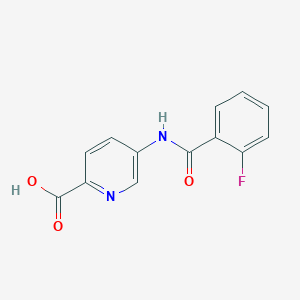
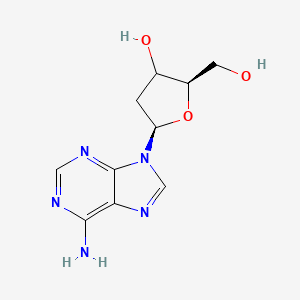

![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromen-3-ol](/img/structure/B13410506.png)
![1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester](/img/structure/B13410509.png)
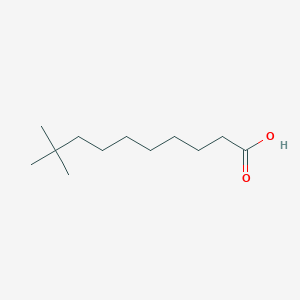
![{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B13410512.png)
